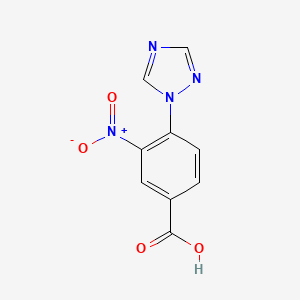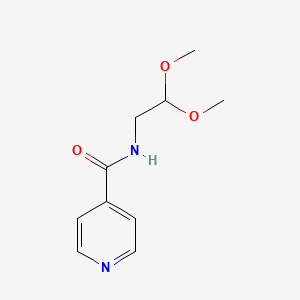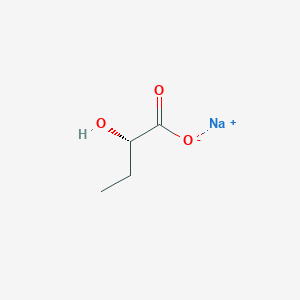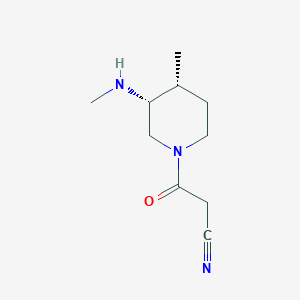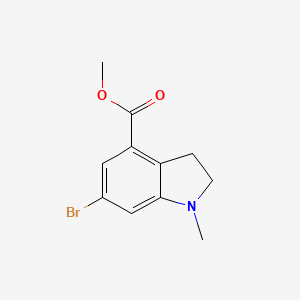
Methyl 6-bromo-1-methylindoline-4-carboxylate
Descripción general
Descripción
“Methyl 6-bromo-1-methylindoline-4-carboxylate” is a chemical compound with the molecular formula C11H12BrNO2 . It is used in various fields of research, including life sciences and organic synthesis .
Synthesis Analysis
The synthesis of indole derivatives, such as “this compound”, has been a subject of interest in the scientific community . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string COC(C1=C2C=CNC2=CC(Br)=C1)=O . The molecular weight of this compound is 254.08 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 254.08 . Further details about its melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Development
- Optimization of Synthesis Techniques : Research has detailed the optimization of synthesis techniques, including the Permanganate Oxidation and Suzuki−Miyaura Coupling steps, for the development of sodium channel modulators. These processes are crucial for improving yield and reproducibility in the synthesis of complex molecules (Fray et al., 2010).
- Synthesis of Novel Compounds : Studies have synthesized new derivatives, such as ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6- dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, analyzing their structure through single crystal X-ray analysis and vibrational spectral studies (Luo et al., 2019).
- Antinociceptive Activity : Compounds related to Methyl 6-bromo-1-methylindoline-4-carboxylate have been evaluated for their antinociceptive activity, showing potential in pain management applications (Kirillov et al., 2015).
Material Science and Photochemistry
- Development of Photochromic Compounds : The synthesis of photochromic compounds like trans- and cis-Ru(tpy)(Mepic)(dmso), which undergo phototriggered S-to-O isomerization, highlights the potential of these molecules in developing materials responsive to light exposure (Rachford et al., 2006).
Safety and Hazards
“Methyl 6-bromo-1-methylindoline-4-carboxylate” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . It should be handled with care, and appropriate safety measures should be taken while handling this compound .
Mecanismo De Acción
Target of Action
Methyl 6-bromo-1-methylindoline-4-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes . .
Mode of Action
Indole derivatives, in general, interact with their targets to induce changes that can lead to the treatment of various disorders .
Biochemical Pathways
Indole derivatives are known to influence various biologically vital properties .
Result of Action
Indole derivatives are known for their potential in treating various disorders in the human body .
Propiedades
IUPAC Name |
methyl 6-bromo-1-methyl-2,3-dihydroindole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-13-4-3-8-9(11(14)15-2)5-7(12)6-10(8)13/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCYYSSKMPUHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=C(C=C21)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-](/img/structure/B3107876.png)
![Naphtho[2,3-b]benzofuran-2-ylboronic acid](/img/structure/B3107884.png)


